Product packaging for 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine(Cat. No.:CAS No. 13316-09-1)

7-Chloro-5-methylthiazolo[5,4-d]pyrimidine

Cat. No.: B079082
CAS No.: 13316-09-1
M. Wt: 185.64 g/mol
InChI Key: YRFFHMTVGVHVMB-UHFFFAOYSA-N
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Description

7-Chloro-5-methylthiazolo[5,4-d]pyrimidine is a high-value, synthetically versatile heterocyclic building block specifically designed for medicinal chemistry and drug discovery research. This compound features a privileged thiazolopyrimidine scaffold, a core structure recognized for its diverse biological activities and its prevalence in the development of potent enzyme inhibitors. The reactive 7-chloro group serves as an excellent leaving group, enabling efficient nucleophilic aromatic substitution reactions for the facile introduction of a wide range of amines, alcohols, and other nucleophiles at the 7-position. This makes it an indispensable precursor for generating targeted libraries of analogues for structure-activity relationship (SAR) studies. Its primary research value lies in its application as a key intermediate in the synthesis of potential therapeutic agents, particularly targeting protein kinases, phosphodiesterases (PDEs), and other ATP-binding proteins implicated in disease pathways. Consequently, this compound is of significant interest for researchers in the fields of oncology, immunology, and neuroscience, facilitating the exploration of novel mechanisms of action and the development of new small-molecule probes and lead compounds. Available with high purity and fully characterized for your research needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3S B079082 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine CAS No. 13316-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-3-9-5(7)4-6(10-3)11-2-8-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFFHMTVGVHVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343716
Record name 7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13316-09-1
Record name 7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine
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The Thiazolo 5,4 D Pyrimidine Core: a Privileged Scaffold in Medicinal Chemistry

The thiazolo[5,4-d]pyrimidine (B3050601) core is widely recognized as a "privileged scaffold" in the field of medicinal chemistry. researchgate.netnih.gov This designation is attributed to its structural resemblance to endogenous purines, such as adenine (B156593) and guanine, which are fundamental components of nucleic acids and vital signaling molecules like adenosine (B11128) triphosphate (ATP) and cyclic adenosine monophosphate (cAMP). researchgate.netnih.gov This similarity allows molecules containing the thiazolo[5,4-d]pyrimidine framework to interact with a wide range of biological targets, including enzymes and receptors that recognize purine-based substrates.

This bioisosteric relationship has been successfully exploited by medicinal chemists to design a plethora of therapeutic agents with diverse pharmacological activities. researchgate.netnih.gov The replacement of a nitrogen atom in the purine (B94841) ring with a sulfur atom to form the thiazole (B1198619) ring creates a unique electronic and steric profile that can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties. researchgate.netnih.gov Consequently, derivatives of the thiazolo[5,4-d]pyrimidine scaffold have been investigated for a broad spectrum of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govresearchgate.net

Fused Heterocyclic Systems: Potent Bioactive Motifs in Drug Discovery

The significance of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold is further amplified by its classification as a fused heterocyclic system. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of drug discovery, with a vast majority of FDA-approved drugs featuring a heterocyclic core. nih.gov The fusion of two or more heterocyclic rings, as seen in the thiazolo[5,4-d]pyrimidine structure, often results in rigid, conformationally constrained molecules. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Fused heterocyclic systems provide a three-dimensional framework that can be decorated with various functional groups to fine-tune the molecule's biological activity, selectivity, and physicochemical properties. ijpsr.com This modularity allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of lead compounds. The inherent structural diversity and the ability to modulate their electronic properties make fused heterocyclic systems, including nitrogen-containing heterocycles, a prolific source of novel bioactive motifs in the ongoing search for new and more effective medicines. nih.govnih.gov The incorporation of elements like sulfur and nitrogen, as in the thiazolo[5,4-d]pyrimidine core, introduces unique hydrogen bonding capabilities and dipole moments that are crucial for molecular recognition at the active sites of proteins. acs.org

7 Chloro 5 Methylthiazolo 5,4 D Pyrimidine: a Key Synthetic Intermediate and Pharmacological Derivative

Retrosynthetic Approaches to the Thiazolo[5,4-d]pyrimidine Core

The construction of the thiazolo[5,4-d]pyrimidine core can be approached in two main ways, centered on the sequential formation of the pyrimidine (B1678525) and thiazole (B1198619) rings.

Pyrimidine Ring Construction Preceding Thiazole Ring Formation

One common retrosynthetic strategy involves the initial construction of a substituted pyrimidine ring, followed by the annulation of the thiazole ring. This approach often starts with a readily available pyrimidine derivative, which is then functionalized to allow for the cyclization of the thiazole ring. For instance, a 4,6-dichloro-5-aminopyrimidine can serve as a key intermediate. nih.gov This pyrimidine derivative possesses the necessary functionalities to react with an appropriate reagent to form the thiazole portion of the bicyclic system.

Thiazole Ring Formation Preceding Pyrimidine Ring Construction

Alternatively, the synthesis can commence with the formation of a thiazole ring, which is subsequently fused to a pyrimidine ring. This pathway might begin with a substituted thiazole that bears functional groups amenable to the construction of the pyrimidine ring. For example, a 2-aminothiazole (B372263) derivative can be reacted with appropriate precursors to build the adjacent pyrimidine ring. nih.gov

Synthesis of 7-Chloro-thiazolo[5,4-d]pyrimidine Intermediates

The 7-chloro-thiazolo[5,4-d]pyrimidine moiety is a crucial intermediate for further functionalization. Its synthesis is typically achieved through halogenation of a corresponding hydroxy or oxo precursor.

Halogenation Strategies Utilizing Phosphoryl Chloride (POCl₃) and Thionyl Chloride (SOCl₂)

A widely employed method for introducing the 7-chloro group is the treatment of a thiazolo[5,4-d]pyrimidin-7-ol (B1626796) or its tautomeric form with a halogenating agent. Phosphoryl chloride (POCl₃) is a common and effective reagent for this transformation. nih.gov The reaction typically involves heating the hydroxy-substituted thiazolopyrimidine with POCl₃, often in the presence of a catalytic amount of a tertiary amine, to yield the desired 7-chloro derivative. Thionyl chloride (SOCl₂) can also be used for this purpose.

For example, the synthesis of 5,7-dichloro-thiazolo[5,4-d]pyrimidine derivatives has been achieved by reacting the corresponding dihydroxy precursors with POCl₃. nih.gov This dichlorinated intermediate can then be selectively reacted to introduce different substituents at the 5- and 7-positions.

Microwave-Assisted Synthetic Protocols for Improved Yields

To enhance reaction efficiency, microwave-assisted synthesis has been successfully applied to the chlorination of thiazolo[5,4-d]pyrimidines. nih.gov Microwave irradiation can significantly reduce reaction times and often leads to improved yields compared to conventional heating methods. The chlorination of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives using POCl₃ under microwave conditions has been reported to efficiently produce the corresponding 5,7-dichloro bicyclic derivatives. nih.gov

Derivatization Strategies via the 7-Chloro Moiety

The chlorine atom at the 7-position of the thiazolo[5,4-d]pyrimidine core is a versatile handle for introducing a wide array of substituents through nucleophilic aromatic substitution reactions. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship studies.

A common derivatization involves the reaction of the 7-chloro intermediate with various amines to produce 7-amino-thiazolo[5,4-d]pyrimidine derivatives. nih.gov For instance, treatment of 7-amino-5-chloro substituted intermediates with aqueous ammonia (B1221849) solution can furnish the corresponding 7-amino derivatives. nih.gov Furthermore, the 7-chloro group can be displaced by other nucleophiles such as alcohols, thiols, and carbanions, enabling the introduction of a wide range of functional groups at this position.

Nucleophilic Displacement Reactions for Functional Group Introduction

Nucleophilic displacement of the chlorine atom at the 7-position of this compound is a primary strategy for introducing a variety of functional groups. This reactivity is characteristic of chloro-substituted pyrimidines, where the electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack.

A common approach involves the reaction with amines to introduce amino substituents. For instance, the reaction of this compound with various primary and secondary amines can be carried out to produce a library of 7-amino derivatives. These reactions are often performed in a suitable solvent, and the rate can be influenced by the basicity and steric hindrance of the incoming amine. nih.gov The use of an acid promoter, such as hydrochloric acid, can enhance the reaction rate in aqueous media, although care must be taken to minimize competing hydrolysis of the chloro group. nih.gov

In a specific example, 5-(Benzylthio)-7-chloro nih.govchim.itthiazolo[4,5-d]pyrimidin-2-amine was reacted with 2-amino-(2R)-1-pentanol in N-methyl-2-pyrrolidone (NMP) with the addition of diisopropylethylamine (DIPEA) at elevated temperatures to yield the corresponding 7-amino substituted product. google.com This demonstrates the utility of nucleophilic displacement in synthesizing complex molecules from chlorothiazolopyrimidine precursors.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-H Arylation)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of thiazolo[5,4-d]pyrimidine systems. While direct C-H arylation of this compound itself is not extensively detailed in the provided context, related palladium-catalyzed reactions on similar heterocyclic cores are well-established.

For example, the Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, has been successfully employed to introduce aryl and heteroaryl groups at the 5-position of 7-amino-5-chlorothiazolo[5,4-d]pyrimidine intermediates. nih.gov This reaction typically involves a palladium catalyst, a base, and a suitable solvent.

Furthermore, palladium-catalyzed C(sp³)–H arylation has been developed for complex molecules like triterpenoids, utilizing a picolinamide (B142947) directing group to achieve site-selective arylation. nih.gov This highlights the potential for developing similar C-H functionalization strategies for the thiazolo[5,4-d]pyrimidine core, which could offer alternative and more direct routes to arylated derivatives.

Formation of Functionalized Derivatives (e.g., Amino, Hydrazone, Pyrazole Motifs)

The versatile this compound core can be elaborated into a wide array of derivatives bearing various pharmacologically relevant motifs.

Amino Derivatives: As mentioned in section 2.3.1, the introduction of amino groups at the 7-position is readily achieved through nucleophilic substitution. These 7-aminothiazolo[5,4-d]pyrimidine derivatives are of significant interest, with some exhibiting potent antagonist activity at adenosine receptors. nih.gov The synthesis often involves reacting the 7-chloro precursor with an excess of ammonia or a primary/secondary amine. nih.gov

Hydrazone Derivatives: Hydrazone motifs can be incorporated into the thiazolo[5,4-d]pyrimidine scaffold, often starting from a hydrazide precursor. The general synthesis of hydrazide-hydrazone derivatives involves the condensation of a hydrazide with an aldehyde or ketone. nih.govresearchgate.net For example, cyanoacetyl hydrazine (B178648) can react with an acetylpyridine to form a hydrazide-hydrazone, which can then undergo further cyclization reactions. nih.gov While a direct synthesis from this compound is not explicitly described, one could envision a pathway where the chloro group is first converted to a hydrazine, which is then condensed with various carbonyl compounds to yield a series of hydrazone derivatives.

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group (CH₃) protons would typically appear as a singlet in the upfield region of the spectrum. The single proton on the thiazole ring (at position 2) would also produce a singlet, but further downfield due to the influence of the adjacent sulfur and nitrogen atoms.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, six distinct signals would be anticipated: one for the methyl carbon and five for the carbons of the fused heterocyclic ring system. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms, with carbons bonded to nitrogen or chlorine appearing at lower field.

Table 1: Expected NMR Data for this compound

Analysis Expected Signals Anticipated Chemical Shift (δ) Range (ppm) Expected Multiplicity
¹H NMR Methyl Protons (-CH₃) ~2.5 - 3.0 Singlet (s)
Thiazole Proton (C2-H) ~8.5 - 9.5 Singlet (s)
¹³C NMR Methyl Carbon (-CH₃) ~15 - 25 Quartet (in ¹H-coupled)

Note: The chemical shift values are illustrative and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In the analysis of this compound, the IR spectrum would display characteristic absorption bands. Key expected vibrations include C-H stretching from the methyl group and the thiazole proton, C=N and C=C stretching vibrations from the pyrimidine and thiazole rings, and the C-Cl stretching vibration. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is a characteristic signature of the molecule.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H 3000 - 3100 Stretch
Aliphatic C-H (methyl) 2850 - 3000 Stretch
C=N / C=C 1500 - 1650 Stretch
C-N 1350 - 1000 Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic and heterocyclic systems like thiazolo[5,4-d]pyrimidines typically exhibit strong UV absorption due to π → π* and n → π* transitions of the conjugated system. The spectrum for this compound would be expected to show one or more absorption maxima (λ_max), the positions and intensities of which are characteristic of its specific electronic structure.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the confident determination of its elemental formula.

For this compound (C₆H₄ClN₃S), the expected monoisotopic mass is approximately 184.98 g/mol . chemicalbook.com The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. A characteristic isotopic pattern would also be observed for the molecular ion due to the natural abundance of the ³⁷Cl isotope, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak. Analysis of the fragmentation pattern can further support the proposed structure by identifying stable fragment ions formed by the breakdown of the parent molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. For a new compound to be considered pure, the experimental values must match the theoretical values within a narrow margin of error (typically ±0.4%). This technique provides crucial validation of the compound's empirical and molecular formula. mdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₆H₄ClN₃S)

Element Atomic Mass Theoretical Percentage (%)
Carbon (C) 12.011 38.82
Hydrogen (H) 1.008 2.17
Chlorine (Cl) 35.453 19.10
Nitrogen (N) 14.007 22.63

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated. This model provides exact bond lengths, bond angles, and intermolecular interactions. For this compound, a successful single-crystal X-ray analysis would unambiguously confirm its planar heterocyclic structure and the connectivity of all its atoms, providing the ultimate proof of its identity. mdpi.com

Biological Activities and Pharmacological Profiles of 7 Chloro 5 Methylthiazolo 5,4 D Pyrimidine Derivatives

Anticancer and Antiproliferative Potency

The 7-chloro-5-methylthiazolo[5,4-d]pyrimidine core structure has been identified as a promising scaffold for the development of novel anticancer agents. The presence of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine (B1250722) ring has been shown to favorably modulate anticancer activity. mdpi.com

A number of derivatives of this compound have been evaluated for their in vitro cytotoxicity against various human cancer cell lines, including through the National Cancer Institute's (NCI) 60-cell line screening program.

One notable derivative, 7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated potent and broad-spectrum cytotoxic action against the NCI panel of 60 human cancer cell lines. nih.gov This compound exhibited a 50% growth inhibition concentration (GI50) with a mean graph midpoint (MG-MID) of 2.88 µM across the full panel. nih.gov Further testing using an MTT assay determined its half-maximal inhibitory concentration (IC50) to be 5.33 µM against the HCT-116 colorectal carcinoma cell line, while showing significantly lower toxicity to normal human lung fibroblast (WI-38) cells, with an IC50 of 21.69 µM. nih.gov

In another study, a related compound, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, also proved to be highly active in the NCI-60 screening program. mdpi.comnih.gov This highlights the importance of the 7-chloro substitution for the anticancer activity of the thiazolo[4,5-d]pyrimidine scaffold. mdpi.com The renal cancer cell lines UO-31 and CAKI-1 were particularly sensitive to these 7-chloro derivatives. mdpi.com

CompoundAssayCell LineResult (µM)Source
7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60 GI50 (MG-MID)Full Panel2.88 nih.gov
7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thioneMTT IC50HCT-1165.33 nih.gov
7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thioneMTT IC50WI-38 (Normal)21.69 nih.gov

The anticancer effects of this compound derivatives are attributed to several well-defined molecular mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell division cycle, inhibition of key enzymes involved in cancer progression, and modulation of gene expression.

Research has shown that derivatives of this compound can trigger apoptosis in cancer cells. Flow cytometric analysis of HCT-116 cells treated with 7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione revealed a significant increase in the percentage of apoptotic cells. nih.gov This indicates that the compound's cytotoxic effect is, at least in part, mediated by the activation of the apoptotic pathway.

In addition to inducing apoptosis, these compounds have been observed to interfere with the normal progression of the cell cycle. Treatment of HCT-116 cells with 7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cancer cells from proceeding to mitosis, thereby inhibiting proliferation. This effect is consistent with the mechanism of action of many cytotoxic anticancer agents. mdpi.comnih.gov

A key mechanism underlying the anticancer activity of these derivatives is the inhibition of specific protein kinases that are crucial for cancer cell growth and survival. The compound 7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione was identified as a potent inhibitor of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex, with an IC50 value of 97 nM. nih.gov CDK1 is a critical regulator of the G2/M transition, and its inhibition provides a direct molecular explanation for the observed cell cycle arrest. nih.gov

While not directly demonstrated for a 5-methyl derivative, the broader class of thiazolo[5,4-d]pyrimidines and related oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase involved in angiogenesis. mdpi.commdpi.com This suggests that kinase inhibition is a common mechanism of action for this class of compounds.

CompoundTarget KinaseIC50 (nM)Source
7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thioneCDK1/Cyclin B97 nih.gov

The pro-apoptotic and cell cycle inhibitory effects of this compound derivatives are further supported by their ability to modulate the expression of key regulatory genes. In HCT-116 cells, treatment with 7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione led to the upregulation of several pro-apoptotic genes. nih.gov

Specifically, the expression of the tumor suppressor gene p53 and the pro-apoptotic gene BAX was increased. nih.gov This was accompanied by an increase in the expression of cytochrome c and caspases-3, -8, and -9, which are all critical executioners of the apoptotic cascade. nih.gov Conversely, the expression of the anti-apoptotic gene Bcl-2 was downregulated. nih.gov This shift in the balance of pro- and anti-apoptotic gene expression creates a cellular environment that is highly conducive to apoptosis, confirming that this derivative exerts its potent pro-apoptotic activity through the activation of the intrinsic apoptotic pathway. nih.gov

Selectivity Profile against Normal Cell Lines

A crucial aspect of developing anti-cancer agents is their selectivity towards cancer cells over healthy, normal cells, which minimizes toxicity. Derivatives of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold have been evaluated for their antiproliferative activities against various human cancer cell lines alongside normal cell lines to establish their selectivity profile.

One study synthesized a series of thiazolo[5,4-d]pyrimidine derivatives and found that compound 7i not only showed potent inhibition against human gastric cancer cells MGC-803 (IC₅₀ = 4.64 μM) and HGC-27 (IC₅₀ = 5.07 μM) but also demonstrated a significant selectivity. nih.govrsc.org Specifically, it exhibited approximately 12-fold selectivity between the MGC-803 cancer cell line and the normal human gastric epithelial cell line GES-1, indicating a relatively low toxicity to normal cells. nih.govrsc.org

In another investigation, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were assessed for their antiproliferative potential against four human cancer cell lines and two normal cell lines, CHO-K1 (Chinese hamster ovary) and HaCaT (human keratinocytes). mdpi.com Among the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active. mdpi.com While showing potent antitumor properties, this compound displayed moderate selectivity across the full panel of 60 cell lines in the NCI screening program. mdpi.com This highlights the ongoing effort to modify the thiazolo[5,4-d]pyrimidine scaffold to enhance its selectivity and therapeutic index.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. nih.gov Thiazolo[5,4-d]pyrimidine derivatives have been rationally designed and synthesized as angiogenesis inhibitors, primarily by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of this process. nih.govresearchgate.net

In one study, a novel series of these derivatives was synthesized and their inhibitory activities against Human Umbilical Vein Endothelial Cells (HUVEC) were investigated. nih.gov The compounds 1-(4-Fluorophenyl)-3-{4-[(5-methyl-2-phenyl nih.govnih.govthiazolo[5,4-d]pyrimidin-7-yl)amino]phenyl}urea (19b) and 1-(3-Fluorophenyl)-3-{4-[(5-methyl-2-phenyl nih.govnih.govthiazolo[5,4-d]pyrimidin-7-yl)amino]phenyl}urea (19g) showed potent inhibition of HUVEC proliferation with IC₅₀ values of 12.8 μM and 5.3 μM, respectively. nih.gov Furthermore, compound 19g was also found to inhibit the migration of HUVECs, a crucial step in angiogenesis. nih.gov

Another study focused on designing two series of thiazolo[5,4-d]pyrimidine derivatives as VEGFR-2 inhibitors. researchgate.net Their evaluation revealed that compounds 3l and 3m had the most potent inhibitory effect on HUVEC proliferation, with IC₅₀ values of 1.65 μM and 3.52 μM, respectively. researchgate.net Compound 3l also demonstrated the best potency against the VEGFR-2 enzyme, with 98.5% inhibition at a concentration of 50 μM. researchgate.net These findings underscore the potential of this chemical class as effective anti-angiogenic agents.

Modulation of Adenosine (B11128) Receptors

The thiazolo[5,4-d]pyrimidine core has been extensively explored for its ability to modulate adenosine receptors (ARs), which are G protein-coupled receptors involved in numerous physiological processes. unicam.itnih.govunifi.it These receptors, classified into A₁, A₂ₐ, A₂B, and A₃ subtypes, are significant targets for therapeutic intervention in a variety of disorders, including those affecting the central nervous system. nih.govunifi.it Research has focused on developing antagonists for these receptors, and the 7-amino-thiazolo[5,4-d]pyrimidine series, in particular, has yielded compounds with high affinity and selectivity. unicam.it Structural modifications at the 2, 5, and 7-positions of the bicyclic scaffold have been shown to effectively modulate the affinity and selectivity of these derivatives towards the different AR subtypes. unicam.it

Affinity and Potency against Adenosine A₁, A₂ₐ, A₂B, and A₃ Receptors

Derivatives of 7-amino-thiazolo[5,4-d]pyrimidine have been synthesized and evaluated to determine their binding affinities (Ki) and functional potencies at the four human adenosine receptor subtypes. unicam.itnih.govunifi.itnih.gov Many of these compounds have demonstrated high affinity, often in the nanomolar and subnanomolar range, particularly for the A₁ and A₂ₐ receptors. nih.govnih.gov

For instance, the derivative 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine (18) showed exceptional affinity with a Ki of 1.9 nM for the hA₁ receptor and a remarkable 0.06 nM for the hA₂ₐ receptor. nih.govnih.gov Another compound, 3 , which features a 5-((2-methoxyphenyl) methylamino) group and a phenyl moiety at position 2, displayed high affinity for both receptors with a hA₁ Ki of 10.2 nM and a hA₂ₐ Ki of 4.72 nM. nih.gov This compound also acted as a potent antagonist/inverse agonist with an IC₅₀ of 13.4 nM at hA₁ and 5.34 nM at hA₂ₐ. nih.gov

Conversely, other derivatives have been developed with high selectivity for the A₃ receptor. The compound 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one (4) was identified as a potent and selective ligand for the hA₃ subtype, with a Ki of 18 nM. nih.gov The affinity and selectivity of these compounds are largely influenced by the nature of the substituents at positions 2, 5, and 7 of the core structure. unicam.it

CompoundhA₁ Ki (nM)hA₂ₐ Ki (nM)hA₃ Ki (nM)Reference
Compound 181.90.06>1000 nih.govnih.gov
Compound 310.24.72- nih.gov
Compound 4--18 nih.gov

Receptor Binding Studies (e.g., Radioligand Competition Experiments)

The affinity of the thiazolo[5,4-d]pyrimidine derivatives for the different adenosine receptor subtypes is primarily determined through radioligand competition binding assays. nih.govunicam.it This technique involves using a specific radiolabeled ligand that is known to bind to the receptor of interest.

In these experiments, cell membranes expressing a high density of a specific human adenosine receptor subtype (e.g., hA₁, hA₂ₐ, or hA₃) are incubated with a fixed concentration of the radioligand. nih.govunicam.it The novel, unlabeled thiazolo[5,4-d]pyrimidine compounds are then added at increasing concentrations. The ability of the test compounds to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor. nih.govunicam.it For the A₂B receptor, which typically has low expression levels and lacks high-affinity radioligands, efficacy is often assessed through functional assays, such as adenylyl cyclase activity measurements. unicam.it

Therapeutic Implications in Neurodegenerative Disorders (e.g., Parkinson's, Alzheimer's)

The modulation of adenosine receptors, particularly the A₂ₐ subtype, holds significant promise for the treatment of neurodegenerative disorders like Parkinson's disease (PD). nih.gov A₂ₐ receptors are highly expressed in brain regions affected by PD, and a substantial body of experimental data demonstrates the efficacy of A₂ₐ receptor antagonists in various animal models of the disease. nih.gov The interest in these antagonists has grown due to their potential to treat not only the motor symptoms of PD but also non-motor symptoms such as depression. nih.gov

Furthermore, non-selective antagonists that target both A₁ and A₂ₐ receptors have shown potential to improve motor dysfunctions in preclinical models. nih.gov The neuroprotective effects are often linked to A₂ₐ receptor antagonism, while enhanced cognitive functions may be associated with A₁ receptor antagonism. nih.gov This suggests that dual-acting thiazolo[5,4-d]pyrimidine derivatives could offer a multifaceted therapeutic approach for complex neurodegenerative conditions like Parkinson's and potentially Alzheimer's disease.

Therapeutic Potential in Depression

The adenosine signaling system has emerged as a novel target for the treatment of depression. nih.govunifi.it The effects of caffeine, a non-selective adenosine receptor antagonist, are well-known, and more selective antagonists for A₁ and A₂ₐ receptors have also demonstrated antidepressant-like behavior in preclinical studies. nih.govunifi.it

Building on this, specific 7-amino-thiazolo[5,4-d]pyrimidine derivatives have been evaluated for their antidepressant-like activity. The highly potent A₁/A₂ₐ dual antagonist, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine (18) , was tested in several in vivo mouse models of depression, including the forced swimming test (FST), the tail suspension test (TST), and the sucrose (B13894) preference test (SPT). nih.govnih.govresearchgate.net In these studies, compound 18 exhibited significant antidepressant activity, with an effect comparable to that of the established antidepressant drug amitriptyline. nih.govnih.govresearchgate.net These findings highlight the therapeutic potential of this class of compounds for the development of novel antidepressants.

Immunomodulatory Properties

Derivatives of the thiazolo[5,4-d]pyrimidine class have been identified as potential modulators of the immune system. Research into this scaffold has suggested its utility in developing agents for conditions where immune response regulation is critical.

The thiazolo[5,4-d]pyrimidine core structure is a key component of compounds designed as immunosuppressive agents. A patent has described novel thiazolo[5,4-d]pyrimidine derivatives for use as medicaments in the treatment of immune and auto-immune disorders, as well as in preventing organ and cell transplant rejection google.com. The core idea is that these purine (B94841) analogs can interfere with biological pathways involved in the immune response. The synthesis of certain 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidines has also been pursued with the goal of creating potential immunotherapeutic agents acs.org. The mixed lymphocyte reaction (MLR) is a standard in-vitro assay used to assess the immunomodulatory effect of compounds by measuring the proliferation of lymphocytes in response to foreign cells, which can be a critical step in evaluating potential immunosuppressive drugs revvity.comfrontiersin.org.

Targeting Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that functions as a sensor for various noxious stimuli, playing a role in pain and inflammation. mdpi.comnih.gov Targeting this receptor is a key strategy in the development of analgesic and anti-inflammatory drugs.

A series of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and identified as potent TRPV1 antagonists. Through the exploration of structure-activity relationships at the 2-, 5-, and 7-positions of the core scaffold, researchers have developed several effective antagonists. One notable compound from this series demonstrated significant reversal of carrageenan-induced thermal hyperalgesia in rats, indicating its potential as a therapeutic agent for pain management nih.gov.

Table 1: Antagonistic Activity of a Thiazolo[5,4-d]pyrimidine Derivative at TRPV1
Compound IDActivityAssayResult
Compound 3 (a 2,7-diamino-thiazolo[5,4-d]pyrimidine derivative)TRPV1 AntagonistCarrageenan-induced thermal hyperalgesia in ratsSignificant reversal with an ED₅₀ = 0.5 mg/kg nih.gov

Corticotropin-Releasing Factor (CRF) Receptor Modulation

Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in orchestrating the body's response to stress through the hypothalamic-pituitary-adrenal (HPA) axis. google.comrevvity.com Over-activation of the CRF system, particularly through its type 1 receptor (CRF1), is implicated in various stress-related psychiatric disorders.

Thiazolo[4,5-d]pyrimidine derivatives have been extensively investigated as non-peptide CRF1 receptor antagonists. Researchers have designed and synthesized new series of these compounds based on the pharmacophore of known CRF1 receptor antagonists. acs.orgnih.gov In binding affinity assays using HEK 293 cell lines that stably express the human CRF1 receptor, several thiazolo[4,5-d]pyrimidine derivatives have demonstrated a notable ability to inhibit the binding of radiolabeled ligands. acs.orgresearchgate.net For example, specific compounds have shown binding affinities superior to that of Antalarmin, a well-known CRF1 antagonist. google.com One analog, referred to as M43, was found to be a potent CRF1R antagonist, effectively blocking the agonist-stimulated accumulation of cAMP in cells expressing the receptor. revvity.com

Table 2: CRF1 Receptor Binding Affinity of Selected Thiazolo[4,5-d]pyrimidine Derivatives
CompoundAssayResult (log IC₅₀)Comparison
Compound 2CRF1 Receptor Binding-8.22 google.com2.5 times superior to Antalarmin google.com
Compound 5CRF1 Receptor Binding-7.95 google.com1.4 times superior to Antalarmin google.com
Compound 20CRF1 Receptor Binding-8.04 google.com1.7 times superior to Antalarmin google.com
Compound 21CRF1 Receptor Binding-7.88 google.com1.25 times superior to Antalarmin google.com
Antalarmin (Reference)CRF1 Receptor Binding-7.78 google.comN/A

The development of CRF1 receptor antagonists is a promising therapeutic strategy for treating neuropsychiatric conditions linked to stress, such as depression and anxiety. google.comacs.orgnih.gov The over-activation of the HPA axis is a key factor in the pathophysiology of these disorders. revvity.com By blocking CRF1 receptors, thiazolo[4,5-d]pyrimidine derivatives can interfere with this signaling pathway, potentially mitigating the physiological and behavioral responses to stress. google.com Animal models have consistently shown that nonpeptide CRF1 antagonists produce anxiolytic-like effects. Furthermore, selected thiazolo[4,5-d]pyrimidine compounds have been evaluated for their effects on the expression of genes associated with depression and anxiety, with some showing a significant impact on CRF1 mRNA expression. acs.orgresearchgate.net These findings support the continued investigation of this class of compounds as potential treatments for stress-related disorders.

Antimicrobial and Antiviral Activities

Derivatives of the thiazolopyrimidine core have demonstrated notable efficacy against various microbial and viral pathogens. The introduction of different substituents onto the core structure allows for the modulation of their activity spectrum and potency.

While specific studies on the antibacterial properties of this compound derivatives are not extensively available, research on the isomeric thiazolo[4,5-d]pyrimidine scaffold offers valuable insights. A series of 7-substituted amino-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thiones were synthesized and evaluated for their antimicrobial activity. nih.gov The results indicated that these compounds were generally inactive against Staphylococcus aureus. However, some derivatives displayed activity against Pseudomonas aeruginosa. nih.gov

This suggests that the antibacterial spectrum of thiazolopyrimidine derivatives can be quite specific, and the nature of the substituent at the 7-position plays a crucial role in determining their efficacy against different bacterial strains. Further investigation into 7-substituted derivatives of 5-methylthiazolo[5,4-d]pyrimidine is warranted to explore their potential as antibacterial agents.

Table 1: Antibacterial Activity of Selected Thiazolo[4,5-d]pyrimidine Derivatives

Compound Substituent at C7 Activity against P. aeruginosa (MIC µg/mL) Activity against S. aureus (MIC µg/mL)
4a 4-Methylanilino >100 >100
4b 4-Methoxyanilino >100 >100
4c 4-Chloroanilino 50 >100
4d 4-Bromoanilino 50 >100
4e 4-Nitroanilino >100 >100

Data sourced from studies on isomeric thiazolo[4,5-d]pyrimidine derivatives. nih.gov

The antifungal potential of thiazolopyrimidine derivatives has been more extensively studied. Research on 7-substituted amino-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thiones revealed that some of these compounds were more active against Candida albicans than against the tested bacterial strains. nih.gov This highlights a degree of selectivity in their antimicrobial action, with a potentially greater promise for antifungal applications.

Further supporting the antifungal potential of related structures, a study on pyrimidine (B1678525) derivatives containing an amide moiety demonstrated significant in vitro activity against various plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.org For instance, certain 5-bromo-2-fluoro-N-(phenyl)benzamide derivatives bearing a pyrimidine moiety showed inhibition rates of up to 100% against Phomopsis sp.. frontiersin.org

**Table 2: Antifungal Activity of Selected Thiazolo[4,5-d]pyrimidine Derivatives against *Candida albicans***

Compound Substituent at C7 MIC (µg/mL)
4a 4-Methylanilino 12.5
4b 4-Methoxyanilino 25
4c 4-Chloroanilino 12.5
4d 4-Bromoanilino 12.5
4e 4-Nitroanilino 25

Data sourced from studies on isomeric thiazolo[4,5-d]pyrimidine derivatives. nih.gov

The thiazolo[5,4-d]pyrimidine scaffold has been recognized for its potential in the development of antiviral agents, including inhibitors of human cytomegalovirus. nih.gov While specific data on this compound is lacking, studies on related pyrimidine-fused heterocyclic systems provide evidence of antiviral activity.

For example, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral potency. nih.gov Although many of these derivatives showed weak antiviral activity, they exhibited selective efficacy against human coronaviruses 229E and OC43. nih.gov The nature of the substituent at the 7-position was found to be critical for their antiviral effectiveness. nih.gov

Furthermore, a study on 2-methyl-7-thienyl- nih.govnih.govthiazolo[4,5-d]pyridazin-4(5H)-ones, a structurally related scaffold, demonstrated high antiviral activity against influenza virus H1N1 for some of its derivatives. pharmj.org.ua Additionally, certain 7-amino-oxazolo[5,4-d]pyrimidine derivatives have been shown to inhibit the replication of human herpes virus type-1 (HHV-1). mdpi.comnih.gov These findings underscore the potential of developing potent antiviral agents based on the broader thiazolopyrimidine and related fused pyrimidine frameworks.

Other Pharmacological Relevance

Beyond their antimicrobial and antiviral properties, derivatives of thiazolopyrimidine and related structures have been explored for other significant pharmacological activities.

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for conditions like gout. While direct studies on the XO inhibitory activity of this compound are not available, research on related pyrazolopyrimidine-based compounds has shown promising results. msu.rumsu.ru Several of these allopurinol derivatives were found to be potent competitive inhibitors of xanthine oxidase. msu.rumsu.ru For instance, 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine was identified as a highly potent inhibitor of XO with an IC50 value of 0.600 ± 0.009 µM. msu.rumsu.ru

The structural similarity between pyrazolopyrimidines and thiazolopyrimidines suggests that the latter could also serve as a scaffold for the design of novel xanthine oxidase inhibitors.

Table 3: Xanthine Oxidase Inhibitory Activity of Pyrazolopyrimidine-Based Inhibitors

Compound IC50 (µM)
Allopurinol (Standard) 0.776 ± 0.012
4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine 0.600 ± 0.009
4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine 1.326 ± 0.013
4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine 1.564 ± 0.065

Data sourced from studies on related pyrazolopyrimidine derivatives. msu.rumsu.ru

The thiazolopyrimidine scaffold has been investigated for its potential anti-inflammatory and analgesic properties. researchgate.net A study on a series of 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives reported significant antinociceptive and anti-inflammatory activities. researchgate.net The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema test. researchgate.net

Furthermore, research on 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives has also demonstrated anti-inflammatory effects comparable to the standard drug indomethacin in rat models of inflammation. nih.gov These findings suggest that the broader class of thiazolopyrimidines holds promise for the development of new anti-inflammatory and analgesic agents. The specific contribution of the 7-chloro and 5-methyl substituents on the thiazolo[5,4-d]pyrimidine core to these activities remains an area for future investigation.

Table 4: Anti-inflammatory Activity of Selected Thiazolopyrimidine Derivatives

Compound Substituent % Inhibition of Paw Edema
TP-1 2-(4-Methylbenzylidene) 62.5
TP-2 2-(4-Hydroxybenzylidene) 68.7
TP-3 2-(4-Fluorobenzylidene) 75.0
TP-4 2-(4-Chlorobenzylidene) 81.2
Indomethacin - 87.5

Data represents a selection of findings from a study on 2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, which are structurally distinct but belong to the broader thiazolopyrimidine class. researchgate.net

Structure Activity Relationship Sar Studies of Thiazolo 5,4 D Pyrimidine Derivatives

Influence of Substituents on the Thiazolo[5,4-d]pyrimidine (B3050601) Core Activity

The biological activity of the thiazolo[5,4-d]pyrimidine core is highly sensitive to the nature of the substituents attached to it. Research into its derivatives as adenosine (B11128) receptor antagonists and antiproliferative agents has demonstrated that modifications in three main regions of the scaffold can significantly modulate potency and selectivity. nih.govnih.gov

For instance, in the pursuit of adenosine A1 and A2A receptor antagonists, the affinity of 7-amino-thiazolo[5,4-d]pyrimidine derivatives can be finely tuned by the substituents at both the 2- and 5-positions. nih.gov The introduction of various aryl and heteroaryl groups at these positions leads to a wide range of binding affinities. nih.gov Similarly, studies on antiproliferative agents identified that substitution with a morpholine (B109124) group resulted in a compound with potent activity against the MGC803 cancer cell line and favorable selectivity between cancerous and normal cells. nih.gov

The electronic properties and size of the substituents play a crucial role. For example, the introduction of a trifluoromethyl group, a strong electron-withdrawing group, into the 5-position of the related thiazolo[4,5-d]pyrimidine (B1250722) scaffold was explored to create potentially active compounds. mdpi.com The general principle is that the core provides the essential binding motif, while the substituents are responsible for optimizing interactions with the specific biological target. nih.gov

Positional Effects of Functional Groups (e.g., 2-, 5-, and 7-positions) on Biological Activity

The specific placement of functional groups on the thiazolo[5,4-d]pyrimidine ring system has a profound impact on the resulting biological activity. The 2-, 5-, and 7-positions have been identified as key sites for modification. nih.govnih.gov

7-Position: The substituent at the 7-position is critical for activity. In many adenosine receptor antagonists, a 7-amino group is a key feature. nih.gov Docking studies suggest this exocyclic amine group forms important polar interactions with receptor residues like Asn253 and Glu169. nih.govunifi.it In a different context, research on the isomeric thiazolo[4,5-d]pyrimidines showed that a chlorine atom at the 7-position led to a marked increase in anticancer activity compared to an oxo group at the same position. mdpi.com This highlights the importance of an appropriate substituent at C7 for cytotoxic effects. For example, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among a series of newly synthesized compounds. mdpi.com

5-Position: The substituent at the 5-position often influences ligand orientation within the binding site. nih.gov In the context of adenosine receptor ligands, substituting this position with groups like a furan-2-yl ring, a 5-methyl substituted furyl ring, or a phenyl ring can enhance affinity. nih.gov However, adding further substituents to a 5-phenyl ring can cause steric clashes with receptor residues, leading to a rearrangement of the compound in the binding pocket. nih.gov

2-Position: The 2-position is another key handle for modulating activity. For adenosine A1/A2A receptor antagonists, the nature of the substituent at this position is a primary determinant of affinity. nih.gov Attaching various arylmethyl groups, such as a 2-fluorobenzyl group, can lead to highly potent compounds. nih.govnih.gov The insertion of a fluorine or chlorine atom on the benzyl (B1604629) ring at this position resulted in some of the most potent compounds in one series, attributed to favorable interactions with nearby receptor residues. nih.gov

Design Principles for Optimized Biological Potency and Selectivity

The design of optimized thiazolo[5,4-d]pyrimidine derivatives hinges on a clear understanding of the SAR data and the target's structure. The core principle is to use the thiazolo[5,4-d]pyrimidine scaffold to achieve initial binding, often through π–π stacking interactions, and then to decorate the 2-, 5-, and 7-positions with functional groups that form specific, high-affinity interactions with the biological target. nih.govunifi.it

Key design strategies include:

Targeting Specific Pockets: Substituents are chosen to fit into and interact with specific sub-pockets of the target's binding site. For the A2A adenosine receptor, the 2-substituent points toward the extracellular space, while the 5-substituent is oriented toward the transmembrane domains. nih.gov

Introducing Polar Contacts and Halogen Bonds: The strategic placement of groups capable of forming hydrogen bonds (e.g., the 7-amino group) or halogen bonds (e.g., fluorine or chlorine on a 2-arylmethyl group) can dramatically increase binding affinity and potency. nih.gov

Balancing Potency and Selectivity: While maximizing potency is a primary goal, achieving selectivity is also crucial. By systematically varying substituents at the 2-, 5-, and 7-positions, researchers can fine-tune the affinity for different receptor subtypes or isozymes. For example, substitution with morpholine led to a compound with good selectivity between cancer and normal cells. nih.gov

Molecular docking studies are an invaluable tool in this process, helping to rationalize observed SAR and predict the effects of novel modifications. nih.gov By visualizing how a derivative fits into the binding cavity, researchers can make informed decisions about which substituents are most likely to enhance potency and selectivity, guiding the synthesis of more effective compounds. nih.govunifi.it

Table of SAR Data for Selected Thiazolo[5,4-d]pyrimidine Derivatives

This table summarizes the structure-activity relationship for a series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives evaluated for their binding affinity at human A1 and A2A adenosine receptors.

CompoundR2 Substituent (2-position)R5 Substituent (5-position)hA1 Ki (nM)hA2A Ki (nM)
52-FluorobenzylFuran-2-yl160.48
82-ChlorobenzylFuran-2-yl110.26
92-Chlorobenzyl5-Methylfuran-2-yl150.17
102-ChlorobenzylPhenyl130.29
133-FluorobenzylFuran-2-yl110.33
182-FluorobenzylFuran-2-yl1.90.06
192-Fluorobenzyl5-Methylfuran-2-yl4.50.08

Data sourced from Pharmaceuticals (Basel), 2021, 14(7), 657. nih.gov

Computational and Theoretical Investigations in Thiazolo 5,4 D Pyrimidine Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For derivatives of the 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine core, docking studies have been instrumental in elucidating the structural basis of their biological activity.

Research on related 7-amino-thiazolo[5,4-d]pyrimidine derivatives has demonstrated their potential as antagonists for the human A1 and A2A adenosine (B11128) receptors. sciforum.netnih.gov Molecular docking simulations have successfully predicted the binding modes of these compounds within the receptor cavities. The core thiazolo[5,4-d]pyrimidine (B3050601) scaffold is often positioned between key amino acid residues, such as Phenylalanine (Phe168) and Leucine (Leu249), where it engages in favorable π–π stacking interactions. sciforum.net

Table 1: Predicted Molecular Interactions of Thiazolo[5,4-d]pyrimidine Derivatives
Target ReceptorKey Interacting ResiduesType of InteractionReference
Adenosine A2A ReceptorPhe168, Leu249π–π stacking sciforum.net
Adenosine A2A ReceptorAsn253, Glu169Hydrogen Bond / Polar Interaction sciforum.net
CDK, VEGFR, PI3K EnzymesNot specifiedBinding Energy Assessment mdpi.com

In Silico ADME-Toxicology Prediction and Drug-Likeness Assessment

Before committing to costly and time-consuming synthesis, computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of drug candidates. This in silico screening is crucial for weeding out compounds with poor pharmacokinetic profiles.

For the thiazolopyrimidine class, researchers utilize various models to assess drug-likeness, most notably Lipinski's Rule of Five. mdpi.com This rule suggests that orally active drugs generally possess a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. mdpi.com Thiazolopyrimidine derivatives are often designed and evaluated against these criteria to ensure they have acceptable physicochemical properties for oral administration. mdpi.com

Beyond Lipinski's rules, other important descriptors like the topological polar surface area (tPSA) are calculated. tPSA is a strong indicator of drug absorption and blood-brain barrier (BBB) penetration. Online tools and specialized software are employed to predict a wide range of ADMET parameters, providing a comprehensive profile of a compound's likely behavior in the body. mdpi.com

Table 2: Key Parameters in Drug-Likeness Assessment
ParameterGenerally Accepted Value for Oral DrugsSignificance
Molecular Weight (MW)≤ 500 g/molInfluences size-related diffusion and absorption.
LogP (Octanol-water partition coefficient)≤ 5Measures lipophilicity, affecting membrane permeability.
Hydrogen Bond Donors (HBD)≤ 5Affects solubility and membrane permeability.
Hydrogen Bond Acceptors (HBA)≤ 10Affects solubility and membrane permeability.
Topological Polar Surface Area (tPSA)≤ 140 ŲCorrelates with bioavailability and BBB penetration.

Pharmacophore Modeling for Active Conformer Identification

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. youtube.com A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are critical for optimal interaction with a specific biological target. youtube.com

For a series of active thiazolo[5,4-d]pyrimidine derivatives, a pharmacophore model can be generated from the superimposition of their low-energy, active conformations. nih.gov This model serves as a 3D query to screen large chemical databases for novel compounds that possess the required structural features, potentially leading to the discovery of new chemical scaffolds with the desired activity. nih.gov Furthermore, pharmacophore models are often used in conjunction with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. 3D-QSAR quantitatively correlates the biological activity of a set of compounds with their 3D properties, providing predictive models that can estimate the activity of newly designed molecules before their synthesis. nih.govyoutube.com

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of molecules like this compound. These methods are used to calculate a wide range of molecular properties that govern reactivity and intermolecular interactions.

DFT calculations can accurately determine optimized molecular geometries, including bond lengths and angles, which can then be compared with experimental data from X-ray crystallography to validate the computational method. researchgate.net Key electronic properties derived from DFT include the distribution of electron density and Mulliken atomic charges, which reveal the most electron-rich and electron-poor regions of the molecule, indicating sites prone to electrostatic interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand charge transfer properties and chemical reactivity.

Table 3: Properties Investigated by Quantum Chemical Calculations (DFT)
PropertyInformation Gained
Optimized Molecular GeometryProvides precise bond lengths, bond angles, and dihedral angles.
Mulliken Atomic ChargesReveals the charge distribution across the molecule.
HOMO/LUMO EnergiesIndicates electronic transition properties and chemical reactivity.
Molecular Electrostatic Potential (MEP)Maps electron-rich and electron-poor regions, predicting sites for interaction.
Thermodynamic ParametersCalculates enthalpy, entropy, and Gibbs free energy for stability analysis.

Molecular Modeling Strategies in Target-Based Drug Discovery

Molecular modeling is a cornerstone of modern target-based drug discovery, where a known biological target is used to design and optimize potent and selective inhibitors. The thiazolo[5,4-d]pyrimidine scaffold has been extensively modified using this strategy to develop agents for various diseases.

The process is iterative. It often begins with a known compound or a hit from screening. Structure-Activity Relationship (SAR) studies are then conducted, where systematic modifications are made to different parts of the molecule—such as the substituents at the 2, 5, and 7-positions of the thiazolo[5,4-d]pyrimidine core—to understand their effect on biological activity. nih.gov For instance, research has shown that the affinity of 7-aminothiazolopyrimidines for adenosine receptors can be finely tuned by altering the nature of the substituents at the C2 and C5 positions. nih.gov

Molecular docking (as described in 6.1) is used at each stage to rationalize the observed SAR and to guide the design of the next generation of compounds. By visualizing how a modification affects the binding mode or introduces favorable or unfavorable interactions, researchers can make more informed decisions, enhancing the efficiency of the drug design cycle.

Bioinformatics Prediction Tools for Compound Characterization

Bioinformatics encompasses a broad range of computational tools used to analyze biological and chemical data. In the context of characterizing compounds like this compound, these tools play a crucial role in predicting biological activity and mechanism of action before the compound is even synthesized.

These prediction tools integrate data from various sources, including chemical structure databases, bioactivity databases (e.g., PubChem, ChEMBL), and protein structure databases (PDB). By comparing the structural features of a novel compound to those of known active molecules, these tools can predict potential biological targets. The in silico ADMET and drug-likeness predictors discussed in section 6.2 are a key component of this bioinformatics toolkit. mdpi.com By combining predictions of target interaction from docking simulations with predictions of pharmacokinetic properties, a comprehensive virtual profile of a potential drug candidate can be constructed, saving significant time and resources in the early stages of drug discovery. sciforum.netmdpi.com

Preclinical and in Vivo Pharmacological Evaluation of 7 Chloro 5 Methylthiazolo 5,4 D Pyrimidine Derivatives

Animal Models for Therapeutic Efficacy

The therapeutic effectiveness of novel compounds is critically assessed using established animal models that mimic aspects of human diseases. For thiazolo[5,4-d]pyrimidine (B3050601) derivatives, these evaluations have primarily centered on models of depression and pain.

A significant body of research has explored the antidepressant-like effects of 7-aminothiazolo[5,4-d]pyrimidine derivatives, which are structurally related to the core compound. These studies utilize standard behavioral despair and anhedonia models in mice to predict antidepressant efficacy.

One key study investigated the in vivo antidepressant-like activity of the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (Compound 18), a potent dual antagonist for the A1 and A2A adenosine (B11128) receptors. nih.govmdpi.com The compound's performance was compared to the well-known antidepressant, amitriptyline.

Forced Swimming Test (FST): The FST is a widely used rodent behavioral test for evaluating antidepressant efficacy. mdpi.comresearchgate.net In this test, mice are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. The thiazolo[5,4-d]pyrimidine derivative, Compound 18, demonstrated a significant antidepressant-like effect in the mouse FST, with an activity profile comparable to that of amitriptyline. nih.govunifi.it

Tail Suspension Test (TST): Similar to the FST, the TST is a model of behavioral despair where mice are suspended by their tails, and the duration of their immobility is recorded. mdpi.commdpi.com This test is valuable for screening potential antidepressant drugs. mdpi.com In this model, Compound 18 again showed an antidepressant-like effect that was comparable to the reference drug, amitriptyline. nih.govmdpi.com

Sucrose (B13894) Preference Test (SPT): Anhedonia, the inability to experience pleasure, is a core symptom of depression. The SPT is used to measure anhedonia in rodents by assessing their preference for a sweetened solution over plain water. researchgate.netresearchgate.net A decrease in sucrose preference is considered to reflect a state of anhedonia. researchgate.net Treatment with Compound 18 resulted in an antidepressant-like effect in the SPT in mice, further supporting its potential therapeutic utility in depression. nih.govmdpi.com

Table 1: In Vivo Antidepressant-Like Activity of a Thiazolo[5,4-d]pyrimidine Derivative (Compound 18) nih.govmdpi.com
Animal ModelMeasured ParameterObserved Effect of Compound 18Reference Compound
Forced Swimming Test (FST)Immobility TimeSignificant ReductionComparable to Amitriptyline
Tail Suspension Test (TST)Immobility TimeSignificant ReductionComparable to Amitriptyline
Sucrose Preference Test (SPT)Sucrose ConsumptionSignificant Increase (Reversal of Anhedonia)Comparable to Amitriptyline

The therapeutic potential of thiazolo[5,4-d]pyrimidine derivatives has also been assessed in models of inflammatory pain. The carrageenan-induced paw edema model in rats is a standard method for evaluating anti-inflammatory and analgesic compounds. Carrageenan injection induces inflammation and a heightened sensitivity to pain (hyperalgesia).

A study identified a series of 2,7-diamino-thiazolo[5,4-d]pyrimidines as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. nih.gov TRPV1 is a key receptor involved in the sensation of heat and pain. One derivative, Compound 3, was found to be orally bioavailable and produced a significant reversal of carrageenan-induced thermal hyperalgesia in rats, demonstrating a potent analgesic effect. nih.gov

Table 2: Efficacy of a Thiazolo[5,4-d]pyrimidine Derivative in a Pain Model nih.gov
Animal ModelCompoundMechanismEfficacy
Carrageenan-Induced Thermal Hyperalgesia (Rat)Compound 3 (A 2,7-diamino derivative)TRPV1 AntagonistSignificant reversal of hyperalgesia (ED50=0.5mg/kg)

In Vivo Anticancer Activity Assessments

While numerous studies have reported the in vitro antiproliferative activities of thiazolo[5,4-d]pyrimidine derivatives against various human cancer cell lines, publicly available data on their in vivo anticancer efficacy in animal models such as xenografts is limited. rsc.orgresearchgate.net

In vitro studies have shown that specific derivatives exhibit potent inhibition against gastric cancer cells (MGC-803, HGC-27) and other cancer cell lines, with some compounds showing good selectivity between cancer and normal cells. nih.govrsc.orgresearchgate.net For instance, compound 24, a derivative with a morpholine (B109124) substitution, showed a potent IC₅₀ value of 1.03 μM against MGC803 cells while being significantly less toxic to normal human gastric epithelial cells (GES-1). rsc.org Another study identified compound 7i as having strong inhibition against MGC-803 and HGC-27 cells. researchgate.net Furthermore, some 7-chloro-thiazolo[4,5-d]pyrimidine derivatives (an isomeric scaffold) were found to be the most active compounds in the National Cancer Institute's (NCI) in vitro 60-cell line screen. mdpi.com However, these promising in vitro results have not, according to the available literature, been followed by published in vivo assessments of anti-tumor activity in animal models.

Pharmacokinetic Considerations (e.g., Oral Bioavailability)

The pharmacokinetic profile of a drug candidate, particularly its oral bioavailability, is a critical factor for its development. A compound is considered orally bioavailable if it can be absorbed from the gastrointestinal tract and reach systemic circulation to exert its therapeutic effect.

Several studies suggest that thiazolo[5,4-d]pyrimidine derivatives can possess favorable pharmacokinetic properties.

A 2,7-diamino-thiazolo[5,4-d]pyrimidine derivative (Compound 3), identified as a TRPV1 antagonist, was reported to be orally bioavailable and effective in reversing carrageenan-induced thermal hyperalgesia in rats following oral administration. nih.gov

In the field of HIV research, a piperidine-substituted thiazolo[5,4-d]pyrimidine derivative (Compound 19a) was noted for its useful in vivo pharmacokinetic properties in rats, suggesting it could be a potential drug candidate. nih.gov

Computational and modeling studies on various thiazolopyrimidine derivatives have also predicted desirable drug-likeness and bioavailability properties . researchgate.net The introduction of certain chemical groups, such as a trifluoromethyl moiety, has been suggested as a strategy to improve the bioavailability of new compounds. mdpi.com

While detailed pharmacokinetic parameters (like Cmax, Tmax, and half-life) for the specific 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine compound are not detailed in the reviewed literature, the evidence for related derivatives indicates that the scaffold is amenable to producing orally active drug candidates.

Interaction with Biomolecules (e.g., DNA Binding Studies via Voltammetric Methods, UV-Absorption Spectroscopy)

The mechanism of action for many therapeutic agents involves direct interaction with biomolecules like DNA. Techniques such as cyclic voltammetry (CV) and UV-absorption spectroscopy are powerful tools for investigating these interactions. researchgate.net When a small molecule binds to DNA, it can cause detectable changes in the electrochemical signal (in CV) or shifts in the UV-visible absorption spectrum. mdpi.comresearchgate.net These changes can be used to determine the mode of binding (e.g., intercalation or groove binding) and to calculate the binding affinity (binding constant, Kb). mdpi.com

While these methods have been successfully applied to study the DNA binding of other pyrimidine-based compounds, specific studies detailing the interaction of this compound derivatives with DNA using voltammetric or UV-absorption techniques were not identified in the available research. mdpi.com For instance, studies on 4,6-dihydrazone pyrimidine (B1678525) derivatives have used UV/Vis spectroscopy to demonstrate that these compounds likely interact with DNA through a combination of groove binding and partial intercalation, with calculated binding constants (Kb) in the range of 10⁶ M⁻¹. mdpi.com Similarly, cyclic voltammetry has been employed to study the interaction of 5-fluorouracil (B62378) derivatives with DNA.

Docking studies on some thiazolo[5,4-d]pyrimidine derivatives have been performed, but these have focused on their interaction with protein targets like adenosine receptors, showing how the scaffold fits into the receptor's binding cavity, rather than interactions with DNA. nih.govunifi.it Therefore, while the tools to investigate DNA binding are well-established for related heterocyclic systems, the application of these specific methods to this compound derivatives is not documented in the reviewed literature.

Conclusion and Future Perspectives in 7 Chloro 5 Methylthiazolo 5,4 D Pyrimidine Research

Summary of Current Research Landscape and Key Findings

Research into the thiazolo[5,4-d]pyrimidine (B3050601) core structure has revealed its potential as a biologically active agent. The current landscape is primarily focused on the synthesis of various derivatives and the evaluation of their pharmacological activities, particularly as anticancer agents and adenosine (B11128) receptor antagonists.

A key finding in the synthesis of related compounds is the preparation of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. These serve as crucial intermediates for creating a diverse range of functionally substituted molecules. nih.gov One notable synthetic route involves the chlorination of 5-methyl-thiazolo[5,4-d]pyrimidine-7-one with phosphorus oxychloride (POCl3) to yield the corresponding 7-chloro derivative. unicam.it This highlights the accessibility of the 7-chloro-5-methyl core for further chemical exploration.

Studies on analogous compounds have demonstrated that the presence of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine (B1250722) ring can significantly enhance biological activity. For instance, research on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives has shown that the 7-chloro analogs exhibit increased anticancer properties compared to their 7-oxo counterparts. mdpi.com This suggests that the 7-chloro substituent plays a crucial role in the pharmacological profile of these compounds.

The 5-methyl-thiazolo[5,4-d]pyrimidine scaffold itself has been investigated for its potential as an adenosine A3 receptor antagonist, indicating the biological relevance of this particular substitution pattern. nih.gov

Emerging Therapeutic Opportunities and Remaining Challenges

The structural characteristics of 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine open up several promising therapeutic avenues. However, significant research is still required to fully realize its potential.

Emerging Therapeutic Opportunities:

Anticancer Agents: The most prominent therapeutic opportunity for derivatives of this compound lies in oncology. Studies on closely related 7-chloro-thiazolo[4,5-d]pyrimidine derivatives have shown potent antiproliferative activity against various cancer cell lines. mdpi.comnih.gov The chlorine atom at the 7-position appears to be a key contributor to this anticancer effect. mdpi.com This makes this compound a highly attractive starting point for the development of novel cancer therapies.

Adenosine Receptor Antagonists: The thiazolo[5,4-d]pyrimidine core is a known scaffold for adenosine receptor antagonists. unicam.itnih.gov Derivatives have shown high affinity for both A1 and A2A adenosine receptors, suggesting potential applications in treating conditions like depression. nih.govmdpi.com The 5-methyl substituted series, in particular, has been explored for A3 adenosine receptor antagonism, which could be relevant for inflammatory and neurodegenerative diseases. nih.gov

Remaining Challenges:

A primary challenge is the lack of extensive biological evaluation of this compound itself. While research on analogous compounds provides a strong rationale for its therapeutic potential, dedicated studies on this specific molecule are limited. Further investigation is needed to understand its specific target profile, potency, and selectivity. Optimizing the substituents at other positions of the thiazolo[5,4-d]pyrimidine ring to enhance efficacy and drug-like properties remains a key hurdle.

Future Directions in Research and Development for Novel Clinical Candidates

The future of this compound research is bright, with several clear directions for advancing this compound towards clinical application.

Focused Biological Screening: A critical next step is the comprehensive biological screening of this compound against a wide range of biological targets, particularly kinase panels and adenosine receptors, to identify its primary mechanism of action and potential therapeutic indications.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential. This involves synthesizing a library of derivatives by modifying the substituents at the 2- and 5-positions of the 7-chlorothiazolo[5,4-d]pyrimidine (B86988) core. These studies will help in identifying the key structural features required for optimal potency and selectivity for a specific biological target. The use of the 7-chloro-5-methyl derivative as a key intermediate will be instrumental in this process.

Development of Targeted Kinase Inhibitors: Given the promising anticancer activity of related compounds, a major focus should be on developing targeted kinase inhibitors. Many kinase inhibitors share structural similarities with the purine (B94841) core, and thiazolo[5,4-d]pyrimidines are considered purine isosteres.

Exploration of New Therapeutic Areas: Beyond cancer and adenosine receptor modulation, the therapeutic potential of this scaffold in other areas such as viral infections and inflammatory diseases should be explored, as has been done with other related pyrimidine-based compounds.

Q & A

Q. What are the established synthetic routes for 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine?

Methodological Answer: The synthesis typically involves two key steps:

  • Core structure formation : Reacting 5-amino-4-cyanothiazole derivatives with orthoesters or amidines to form the thiazolo[5,4-d]pyrimidine scaffold .
  • Chlorination : Introducing the chloro substituent at the 7-position using phosphorus oxychloride (POCl₃) under reflux conditions. For example, POCl₃ with triethylamine in 1,4-dioxane at reflux for 3 hours achieves selective chlorination of analogous pyrazolo[1,5-a]pyrimidines .
  • Methylation : The 5-methyl group can be introduced via alkylation of precursor intermediates using methylating agents like methyl iodide under basic conditions.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and scaffold integrity. For example, methyl groups typically appear as singlets near δ 2.3–2.5 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms fused-ring puckering (e.g., boat or chair conformations) .
  • Elemental Analysis : Validates purity and stoichiometry, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesis?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., 1,4-dioxane) enhance chlorination efficiency by stabilizing reactive intermediates .
  • Catalyst Screening : Sodium acetate in acetic acid/acetic anhydride mixtures accelerates cyclization reactions for thiazolo-pyrimidine derivatives .
  • Temperature Control : Reflux (~110–120°C) ensures complete chlorination without side-product formation .
  • Monitoring Tools : Thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (1:9 v/v) tracks reaction progress .

Q. How can researchers resolve contradictions in analytical data (e.g., unexpected NMR signals or elemental analysis discrepancies)?

Methodological Answer:

  • Impurity Identification : Use preparative TLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate by-products .
  • Advanced Spectroscopic Techniques :
    • 2D NMR (NOESY, HSQC) : Distinguishes regioisomers by correlating spatial proximity of protons .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and detects trace impurities .
  • Recrystallization : Purify using ethyl acetate/ethanol mixtures (3:2 v/v) to remove salts or unreacted starting materials .

Q. What biological targets are plausible for this compound, and how can its activity be assessed?

Methodological Answer:

  • Target Hypotheses :
    • Enzyme Inhibition : Thiazolo-pyrimidines often target kinases or phosphodiesterases due to their ATP-mimetic structure .
    • Receptor Modulation : Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) show affinity for benzodiazepine receptors .
  • Experimental Validation :
    • In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .
    • Molecular Docking : Use software like AutoDock Vina to predict binding modes against crystallized targets (e.g., COX-2 or HMG-CoA reductase) .

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